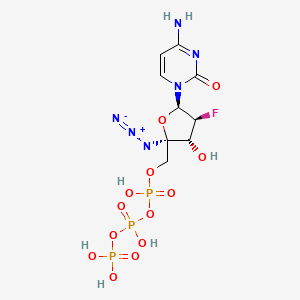

Fnc-TP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

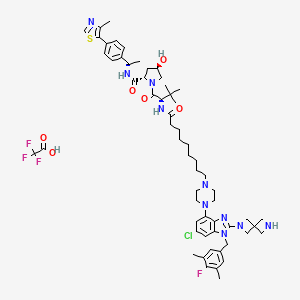

It is a potent nucleoside reverse transcriptase inhibitor with broad-spectrum antiviral activity against human immunodeficiency virus, hepatitis B virus, and hepatitis C virus . This compound is particularly significant in the field of antiviral research due to its ability to inhibit the replication of these viruses effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

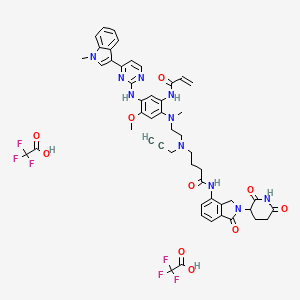

The synthesis of FNC-TP involves multiple steps, starting from the precursor compound FNCThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct functional groups are introduced and the desired product is obtained .

Industrial Production Methods

Industrial production of this compound requires a scalable and efficient process. One such method involves the use of flash nanocomplexation, which adopts a designed multi-inlet vortex mixer device together with flow rate-controllable pumps to achieve rapid and complete mixing before precipitation or complexation to form nanoparticles . This method allows for continuous and tunable production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

FNC-TP undergoes several types of chemical reactions, including:

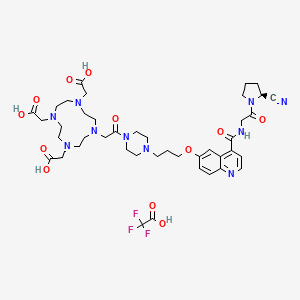

Substitution Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups.

Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition can occur with molecules containing dibenzocyclooctyne or bicyclononyne groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires copper as a catalyst and is typically carried out in the presence of a suitable solvent.

Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.

Major Products Formed

The major products formed from these reactions are cycloaddition products, which are useful in various chemical and biological applications .

Scientific Research Applications

FNC-TP has a wide range of scientific research applications, including:

Mechanism of Action

FNC-TP exerts its effects by inhibiting the activity of reverse transcriptase enzymes in viruses. It selectively enters and is retained in target cells, where it inhibits the reverse transcription process, preventing the replication of viral RNA . Additionally, this compound can restore the expression of APOBEC3G in CD4+ T cells, which helps to avoid degradation by viral infectivity factor-induced ubiquitination .

Comparison with Similar Compounds

Similar Compounds

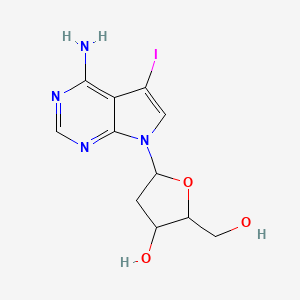

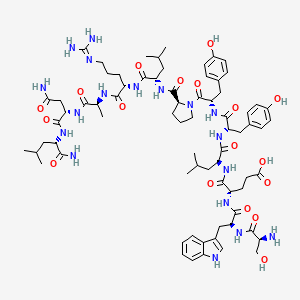

Azvudine: Another nucleoside reverse transcriptase inhibitor with antiviral activity against human immunodeficiency virus, hepatitis B virus, and hepatitis C virus.

Lamivudine: A well-known nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus and hepatitis B virus.

Uniqueness of FNC-TP

This compound is unique due to its broad-spectrum antiviral activity and its ability to be retained in target cells for extended periods, providing long-lasting effects . Additionally, its use in click chemistry as a reagent containing an azide group makes it versatile for various chemical applications .

Properties

Molecular Formula |

C9H14FN6O13P3 |

|---|---|

Molecular Weight |

526.16 g/mol |

IUPAC Name |

[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14FN6O13P3/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21)/t5-,6-,7+,9+/m0/s1 |

InChI Key |

BRACSMALKQTJNX-XZMZPDFPSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)

![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)

![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)

![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)